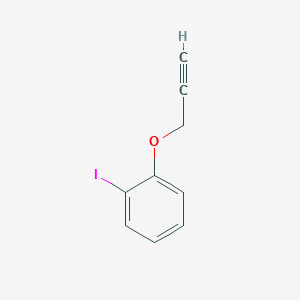

1-iodo-2-prop-2-ynoxybenzene

Description

BenchChem offers high-quality 1-iodo-2-prop-2-ynoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-iodo-2-prop-2-ynoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-prop-2-ynoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKJNXTUOYWKBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Importance of Aryl Iodide Alkyne Moieties in Annulation Chemistry

The strategic placement of an aryl iodide and an alkyne within the same molecule, as seen in 1-iodo-2-prop-2-ynoxybenzene, is of paramount importance in annulation chemistry. This arrangement allows for the orchestration of sequential bond-forming events, often catalyzed by transition metals, to construct fused ring systems in a single synthetic operation. The carbon-iodine bond is susceptible to oxidative addition by low-valent transition metals, such as palladium(0), initiating a catalytic cycle. The resulting organometallic intermediate can then undergo a variety of intramolecular reactions with the proximate alkyne, leading to the formation of new carbocyclic or heterocyclic rings.

This intramolecular approach offers several advantages over intermolecular strategies, including increased efficiency due to the high effective molarity of the reacting partners, enhanced regioselectivity dictated by the tether length and geometry, and the ability to build molecular complexity rapidly from a relatively simple starting material. The resulting annulated products, such as benzofurans, are core structures in numerous natural products and pharmaceuticals.

Foundational Principles of Intramolecular Cyclization for Heterocycle Formation

The conversion of 1-iodo-2-prop-2-ynoxybenzene into heterocyclic systems is primarily governed by the principles of intramolecular cyclization. This process can be initiated through various catalytic methods, with transition metals like palladium, gold, and copper playing a central role.

Palladium-Catalyzed Cyclization: A common and well-established method involves the use of a palladium catalyst. The reaction mechanism typically begins with the oxidative addition of the palladium(0) catalyst to the aryl iodide bond of 1-iodo-2-prop-2-ynoxybenzene. This is followed by an intramolecular carbopalladation of the alkyne, where the aryl-palladium bond adds across the triple bond. The regioselectivity of this step (i.e., exo vs. endo cyclization) is a critical factor, often influenced by the catalyst, ligands, and reaction conditions. Subsequent reductive elimination or protonolysis of the resulting organopalladium intermediate furnishes the final heterocyclic product and regenerates the active palladium(0) catalyst, thus completing the catalytic cycle.

Gold- and Copper-Catalyzed Cyclizations: Gold and copper catalysts are also effective in promoting the cyclization of ortho-alkynyl substituted phenols and their ethers. Gold catalysts, in particular, are known for their high affinity for alkynes (alkynophilicity), activating the triple bond towards nucleophilic attack by the ortho-oxygen atom. This type of cyclization often proceeds through a different mechanism than palladium-catalyzed pathways and can lead to a diverse range of heterocyclic products. Copper catalysis, frequently used in Sonogashira coupling reactions, can also facilitate intramolecular cyclizations, often under milder conditions.

The table below summarizes representative conditions and outcomes for the cyclization of substrates analogous to 1-iodo-2-prop-2-ynoxybenzene, highlighting the versatility of this synthetic approach.

| Catalyst/Reagent | Base/Additive | Solvent | Temperature (°C) | Product | Yield (%) |

| Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF | 100 | 2-Methylbenzofuran | 85 |

| AuCl₃ | - | CH₃CN | 80 | 2-Methylbenzofuran | 92 |

| CuI/L-proline | K₂CO₃ | DMSO | 110 | 2-Methylbenzofuran | 78 |

| InCl₃ | - | Toluene | 110 | 2-Methyl-2H-chromene | 88 |

This table presents a compilation of typical results for the cyclization of ortho-iodoaryl propargyl ethers and related substrates to illustrate the potential synthetic utility of 1-iodo-2-prop-2-ynoxybenzene. The specific yields and products can vary based on the exact substrate and reaction conditions.

Research Trajectories for Ortho Substituted Aryl Propargyl Ethers

Methodologies for Installing the 2-Iodophenol (B132878) Core

The foundational precursor for the title compound is 2-iodophenol. Its synthesis can be approached through several routes, primarily involving the direct iodination of phenol (B47542) or the modification of pre-functionalized aromatic rings.

Direct electrophilic iodination of phenol is a straightforward approach to introduce an iodine atom onto the aromatic ring. However, this reaction typically yields a mixture of products due to the strong activating and ortho-, para-directing nature of the hydroxyl group. wikipedia.orgdtu.dk The reaction of phenol with molecular iodine often produces both 2-iodophenol and 4-iodophenol (B32979), along with di- and tri-iodinated species. wikipedia.orgdtu.dk

Research has focused on optimizing conditions to favor the formation of the ortho-isomer.

pH Control: The product distribution is sensitive to the reaction's pH. When phenol is iodinated with aqueous elemental iodine at a controlled pH of 5, 2-iodophenol is the major product, constituting up to 93-94% of the mono-iodinated fraction. dtu.dk

Oxidizing Agents: The use of an oxidizing agent in conjunction with iodine can improve yields and selectivity. A reaction system using iodine and hydrogen peroxide in water has been shown to produce 2-iodophenol, although 2,6-diiodophenol (B1640560) is also formed as a significant byproduct. chemicalbook.com

Hypervalent Iodine Reagents: More sophisticated reagents can also be employed. For instance, the reaction of phenol with [bis(acetoxy)iodo]benzene in the presence of triethylamine (B128534) provides a high yield of 2-iodophenol under mild conditions. chemicalbook.com

| Reagents | Solvent | Conditions | Key Products & Yields | Citation |

|---|---|---|---|---|

| Iodine (I₂), Hydrogen Peroxide (H₂O₂) | Water | Room Temperature, 24 h | 2-Iodophenol (49%), 2,6-Diiodophenol (21%) | chemicalbook.com |

| [Bis(acetoxy)iodo]benzene, Triethylamine | Acetonitrile | 20°C, 10 min | 2-Iodophenol (93%) | chemicalbook.com |

| Aqueous Iodine (I₂) | Water (Acetate Buffer) | pH 5 | Forms 2-iodophenol and 4-iodophenol in a ~94:6 ratio | dtu.dk |

An alternative to direct iodination is the conversion of other functional groups on the aromatic ring to an iodide. Halogen-exchange reactions, particularly the transformation of aryl bromides or chlorides into aryl iodides, are powerful tools in synthetic chemistry. frontiersin.org While traditional nucleophilic aromatic substitution is difficult on unactivated aryl halides, metal-catalyzed processes have enabled these transformations. frontiersin.org

The Finkelstein reaction, a classic method for converting alkyl halides, can be adapted for aryl systems. manac-inc.co.jpmanac-inc.co.jp For aryl halides, this typically requires a catalyst. Copper-catalyzed reactions are among the most efficient methods. For example, aryl bromides can be smoothly converted to the corresponding aryl iodides in excellent yields by treatment with sodium iodide in the presence of a copper(I) iodide catalyst and a suitable ligand, such as (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine. frontiersin.org This approach allows for the synthesis of 2-iodophenol from the more readily available 2-bromophenol (B46759) or 2-chlorophenol.

Another important method for introducing iodine is through the diazotization of an amino group, followed by a Sandmeyer-type reaction. For instance, p-aminophenol can be converted to p-iodophenol by treatment with nitrous acid to form the diazonium salt, which is then reacted with potassium iodide. orgsyn.org A similar strategy could be applied to synthesize 2-iodophenol from 2-aminophenol.

Construction of the Prop-2-ynoxy Moiety

Once the 2-iodophenol core is obtained, the next critical step is the introduction of the propargyl group through the formation of an ether bond.

The most common and direct method for forming the aryl propargyl ether linkage is the Williamson ether synthesis. This involves the O-alkylation of the phenoxide ion with a propargyl halide, typically propargyl bromide or propargyl chloride. The reaction first requires the deprotonation of the acidic phenolic hydroxyl group with a suitable base to generate the nucleophilic phenoxide.

A variety of bases and solvent systems can be employed for this transformation. The choice of conditions can influence reaction efficiency and yield. Sodium hydride (NaH) is a strong, non-nucleophilic base frequently used for this purpose in an aprotic solvent like tetrahydrofuran (B95107) (THF). nih.gov The reaction generally proceeds by adding the base to the phenol at a reduced temperature, followed by the addition of the propargyl halide. nih.gov

| Substrate | Base | Alkylating Agent | Solvent | Conditions | Citation |

|---|---|---|---|---|---|

| Protected Neu5Ac Derivative | Sodium Hydride (NaH) | Propargyl Bromide | Tetrahydrofuran (THF) | 0°C to Room Temp. | nih.gov |

| 2-Iodophenol (Hypothetical) | Potassium Carbonate (K₂CO₃) | Propargyl Bromide | Acetone or DMF | Reflux | General Knowledge |

| Propargyl Alcohol | Triethylamine (Et₃N), DMAP | Benzoyl Chloride (O-acylation) | Dichloromethane (B109758) (CH₂Cl₂) | 0°C | orgsyn.org |

While the Williamson synthesis is robust for simple phenols, more complex substrates may require alternative methods to achieve selective etherification. For molecules containing multiple hydroxyl groups or other base-sensitive functionalities, different strategies can provide improved chemoselectivity.

Mitsunobu Reaction: This reaction allows for the etherification of alcohols under mild, neutral conditions using a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). organic-chemistry.org It could be applied to couple 2-iodophenol with propargyl alcohol directly, avoiding the need for a strong base.

Metal-Catalyzed Couplings: Transition metal catalysis offers another avenue for selective C–O bond formation. Palladium-catalyzed reactions, for example, have been developed for the allylation of phenols. frontiersin.org Similar principles could potentially be extended to propargylation reactions, offering a different reactivity and selectivity profile compared to classical methods.

Convergent and Divergent Synthesis Approaches

A convergent synthesis is the most logical and common approach for the title compound. In this strategy, the key fragments of the molecule—the 2-iodophenol core and the propargylating agent—are prepared separately and then combined in a late-stage coupling step. researchgate.net This approach maximizes efficiency by building complex structures from advanced intermediates. The synthesis would proceed as follows:

Synthesis of the 2-iodophenol core via direct iodination or halogen exchange.

Coupling of 2-iodophenol with a propargyl halide (e.g., propargyl bromide) via Williamson ether synthesis.

A divergent synthesis , in contrast, begins with a common starting material that is elaborated through different reaction pathways to generate a library of structurally related compounds. crimsonpublishers.com

Starting from 2-Iodophenol: One could use 2-iodophenol as a common precursor and react it with a variety of different electrophiles (e.g., various substituted alkynyl halides, allyl halides, benzyl (B1604629) halides) to produce a diverse set of ortho-iodoaryl ethers. This approach is ideal for structure-activity relationship (SAR) studies.

Starting from Phenol: A different divergent route could begin with phenol, which is first converted to a common intermediate like propargyloxybenzene. Subsequent electrophilic substitution reactions, such as iodination, could then be explored. However, this latter approach might be complicated by the potential reactivity of the propargyl group under the conditions required for aromatic functionalization.

The choice between a convergent and divergent strategy depends on the ultimate goal: a convergent approach is typically preferred for the efficient synthesis of a single, well-defined target, while a divergent approach is advantageous for creating a collection of analogs for screening or further investigation. crimsonpublishers.comresearchgate.net

Palladium-Catalyzed Intramolecular Cyclizations

Palladium complexes are highly effective catalysts for constructing carbon-carbon and carbon-heteroatom bonds. divyarasayan.org Their utility in the cyclization of ortho-iodoaryl propargyl ethers, such as 1-iodo-2-prop-2-ynoxybenzene, stems from the ability of palladium(0) to undergo oxidative addition into the carbon-iodine bond, initiating a cascade of reactions. divyarasayan.orgrsc.org This initiation generates a reactive arylpalladium(II) intermediate that can readily participate in subsequent intramolecular processes. divyarasayan.org

Investigations into Larock-type Annulations for Benzofuran (B130515) Synthesis

The Larock heteroannulation, originally developed for indole (B1671886) synthesis from o-iodoanilines and alkynes, provides a conceptual framework for the synthesis of benzofurans from analogues like 1-iodo-2-prop-2-ynoxybenzene. wikipedia.org This type of reaction involves the palladium-catalyzed annulation of a phenol derivative with an alkyne. A key step in the Larock mechanism is the regioselective syn-insertion of the alkyne into an arylpalladium bond. wikipedia.org

In a related application, a palladium-catalyzed intramolecular Larock annulation has been successfully used to construct the 3,4-fused tricyclic core of galanthamine (B1674398) and lycoramine, demonstrating its power in forming complex fused benzofuran systems. researchgate.net While the classic Larock reaction is intermolecular, its principles are extended to intramolecular variants where the alkyne is tethered to the iodoaryl group, as in 1-iodo-2-prop-2-ynoxybenzene. The intramolecular nature of the reaction often provides greater control and efficiency in forming the benzofuran ring system. The process typically begins with the oxidative addition of Pd(0) to the aryl iodide, followed by intramolecular insertion of the tethered alkyne, and subsequent reductive elimination to furnish the benzofuran product and regenerate the Pd(0) catalyst.

Regioselective and Stereoselective Outcomes in Oxypalladation Pathways

The intramolecular cyclization of substrates like 1-iodo-2-prop-2-ynoxybenzene proceeds via an oxypalladation mechanism, where the oxygen atom of the ether linkage acts as the internal nucleophile. The regioselectivity of this cyclization is a critical aspect, determining the structure of the resulting product. For ortho-alkynylphenyl ethers, a 5-exo-dig cyclization is overwhelmingly favored, leading to the formation of a five-membered benzofuran ring with an exocyclic double bond. This pathway is kinetically preferred over the alternative 6-endo-dig cyclization, which would result in a six-membered ring.

The stereoselectivity of these reactions is also a key consideration, particularly in tandem processes. For instance, in a palladium-catalyzed tandem intramolecular addition and coupling reaction, the process exhibited excellent regio- and stereoselectivity. mdpi.com The rate- and configuration-determining step was identified as the 5-exo-dig intramolecular nucleophilic addition to the alkyne, which is activated by coordination to the Pd(II) center. mdpi.com This step establishes the geometry of the exocyclic vinylpalladium intermediate, which then proceeds to the subsequent cross-coupling step, thereby dictating the stereochemistry of the final product.

Ligand Design and Catalyst Optimization for Ortho-Iodoaryl Propargyl Ethers

The choice of ligand is crucial for optimizing the efficiency and selectivity of palladium-catalyzed cyclizations. Phosphine ligands are commonly employed, and their electronic and steric properties can significantly influence the reaction outcome. vu.nl For instance, in the intramolecular C-H arylation of amide-tethered pyridine (B92270) derivatives, the addition of a triphenylphosphine (B44618) (PPh₃) ligand dramatically improved the yield of the cyclized product from 42% to 94%. beilstein-journals.org Bulky, electron-rich monophosphines have been shown to facilitate reactions under mild conditions, even with less reactive aryl bromides and chlorides. mdpi.com

The development of dual-ligand catalyst systems represents another strategy for enhancing reactivity, particularly for challenging substrates like aryl ethers. rsc.org For the intramolecular C-O bond formation in the synthesis of 2,3-substituted benzofurans, a catalyst generated from Pd₂(dba)₃ and a bidentate phosphine ligand, DPEphos, proved highly effective. dokumen.pub The optimization of reaction conditions, including the catalyst precursor, ligand, base, and solvent, is essential for achieving high yields.

Below is a table summarizing catalyst systems used in related palladium-catalyzed cyclizations.

| Substrate Type | Catalyst System | Ligand | Base | Solvent | Yield | Ref |

| o-Cinnamyl Phenols | Pd(II) | - | - | - | Good | mdpi.com |

| α-(o-Haloaryl)ketone | Pd₂(dba)₃ | DPEphos | Cs₂CO₃ | Toluene | 95% | dokumen.pub |

| N-(2-Iodoaryl)acrylamide | Pd(OAc)₂ | - | K₂CO₃ | DMF | Excellent | vu.nl |

| 2-Quinolinecarboxyamide | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMA | 94% | beilstein-journals.org |

| Acetylenic Active Methylene (B1212753) | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | Good | mdpi.com |

Tandem Cyclization-Cross-Coupling Sequences

A powerful extension of intramolecular cyclization is its integration into tandem or cascade reactions, where the initial cyclization is followed by one or more cross-coupling reactions in a single pot. mdpi.comvu.nl This approach rapidly builds molecular complexity from simple precursors like 1-iodo-2-prop-2-ynoxybenzene. vu.nl The key intermediate is the vinylpalladium species formed after the initial 5-exo-dig oxypalladation. This intermediate, which would typically undergo protonolysis or β-hydride elimination, can be intercepted by a suitable coupling partner. vu.nl

Common cross-coupling reactions integrated into these cascades include Suzuki, Sonogashira, and Heck couplings. For example, researchers have developed a tandem 5-exo-dig carbopalladation/Suzuki cascade to synthesize 3-benzylidene-substituted cyclopentanones. vu.nl Similarly, a process involving palladium-catalyzed intramolecular cyclization of ortho-iodoaryl propargyl ethers followed by a Suzuki coupling with an arylboronic acid has been reported to produce 3-substituted benzofurans. vu.nl These tandem sequences offer high atom and step economy, making them attractive for synthetic applications. beilstein-journals.org

Copper-Catalyzed Processes

Copper catalysts offer a more economical and sustainable alternative to palladium for certain organic transformations. beilstein-journals.orgilacadofsci.com Copper's diverse reactivity allows it to catalyze a range of reactions, including coupling and annulation processes relevant to the transformation of 1-iodo-2-prop-2-ynoxybenzene. beilstein-journals.org Copper(I) salts, for instance, are well-known to activate terminal alkynes and are used in classic coupling reactions. beilstein-journals.org

In the context of benzofuran synthesis, copper catalysis has been employed in domino reactions. One such method involves the CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with β-keto esters, which proceeds through an intermolecular C-C bond formation followed by an intramolecular C-O bond formation to yield 2,3-disubstituted benzofurans. rsc.org Another novel copper-catalyzed tandem reaction of 1-(2-iodoaryl)-2-yn-1-ones with isocyanides leads to the efficient formation of 4-oxo-indeno[1,2-b]pyrroles. nih.gov These examples highlight the potential of copper catalysts to effect complex transformations on iodoaryl alkyne substrates.

Bimetallic Catalysis in Coupling and Annulation Reactions

The combination of two different metals in a catalytic system can lead to synergistic effects, enhancing catalytic activity and selectivity beyond what is achievable with a single metal. mdpi.comnih.gov Bimetallic systems, particularly those involving palladium and copper, have been extensively studied for cross-coupling reactions like the Sonogashira coupling. mdpi.com

A notable example is the development of a Cu(II)/Fe(III) dual catalyst system for the unsymmetrical homocoupling of ortho-iodophenyl propargyl ethers to synthesize conjugated enyne benzofurans. chemrxiv.org This process, which yields products in up to 90% isolated yield, proceeds via oxidative addition of the iodo-carbon moiety to a Cu(I) center, followed by an annulation reaction and a novel homologation involving the Fe(III) co-catalyst. chemrxiv.org

Furthermore, a bimetallic Pd-Cu/C catalyst has been successfully applied to the synthesis of benzofurans through the annulation of 2-iodophenols with terminal alkynes, achieving good yields. rsc.org The synergy between palladium and copper is well-established; copper facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center in the catalytic cycle of Sonogashira-type reactions. vu.nl The use of bimetallic nanoparticles, such as PdCu alloys, is an active area of research, as the geometry and electronic interactions between the metals can be tuned to optimize catalytic performance. mdpi.comnih.gov

Below is a table summarizing various bimetallic systems and their applications.

| Catalyst System | Reaction Type | Substrate | Product | Yield | Ref |

| Cu(II)/Fe(III) | Homocoupling/Annulation | ortho-Iodophenyl propargyl ethers | Enyne-benzofurans | Up to 90% | chemrxiv.org |

| Pd-Cu/C | Annulation | 2-Iodophenols & alkynes | Benzofurans | Good | rsc.org |

| Cu/Pd-NHC | C-H Activation | Arenes & Aryl halides | Biaryls | Up to 98% | mdpi.com |

| Cu/Pd Relay | Modular Synthesis | Alkynes, azides, aryl halides | Trisubstituted triazoles | Up to 90% | mdpi.com |

Chemo- and Regioselectivity in Copper-Mediated Cyclizations

Copper catalysis provides a powerful tool for the intramolecular cyclization of ortho-alkynylaryl ethers, the class of compounds to which 1-iodo-2-prop-2-ynoxybenzene belongs. These reactions are of significant interest for the synthesis of heterocyclic scaffolds such as benzofurans and chromenes. The chemo- and regioselectivity of these cyclizations are critical aspects, dictating the structure of the final product.

The cyclization of a substrate like 1-iodo-2-prop-2-ynoxybenzene can theoretically proceed via two distinct pathways: a 5-exo-dig cyclization to form a five-membered benzofuran ring or a 6-endo-dig cyclization to yield a six-membered chromene ring. The outcome is heavily influenced by the nature of the catalyst and the reaction conditions. researchgate.net

In many systems involving ortho-alkynylaryl aldehydes, the combination of a copper(I) iodide catalyst in a polar aprotic solvent like DMF has been shown to exhibit excellent regioselectivity, exclusively favoring the 6-endo-dig pathway. acs.org This preference is attributed to the specific interaction between the copper catalyst, the alkyne, and the tethered nucleophile. The reaction is believed to proceed through the formation of a hemiacetal, whose oxygen atom then performs a nucleophilic attack on the copper-coordinated alkyne. acs.org While the substrate is an ether rather than an aldehyde, the underlying principles of copper-catalyzed alkyne activation and intramolecular nucleophilic attack are analogous. DFT calculations on related systems suggest that the copper catalyst coordinates to both the alkyne and a heteroatom on the aromatic ring, facilitating the cyclization process. acs.org

The following table summarizes the regioselectivity observed in copper-catalyzed cyclizations of various related ortho-alkynyl substrates, highlighting the typical preference for specific ring sizes.

| Substrate Type | Catalyst System | Predominant Pathway | Product Type | Reference |

| o-Alkynylbenzaldehydes | CuI / DMF | 6-endo-dig | Cyclic Alkenyl Ethers (Isochromenes) | acs.org |

| o-Alkynyl Arylketones | CuBr / DBU | 6-endo-dig | Cinnolines | nih.gov |

| o-Alkynylazobenzenes | Cu(MeCN)₄PF₆ | 6-endo-dig | 2H-Indazoles | acs.org |

Nickel-Catalyzed Reactivity

Asymmetric Cross-Electrophile Coupling with Propargylic Systems

Nickel catalysis has emerged as a premier method for constructing chiral centers, particularly through asymmetric cross-coupling reactions. A significant development in this area is the cross-electrophile coupling, which joins two different electrophiles, such as an aryl iodide and a propargylic chloride, using a stoichiometric reductant. rsc.orgnih.govresearchgate.net The compound 1-iodo-2-prop-2-ynoxybenzene is an intriguing substrate in this context, as it contains both an aryl iodide and a propargylic ether system, making it a candidate for intramolecular coupling or a model for intermolecular reactions.

The catalytic enantioselective propargyl-aryl cross-coupling between propargylic electrophiles and aryl iodides is achieved using a chiral nickel complex. rsc.orgnih.gov This process is often stereoconvergent, meaning a racemic mixture of the propargylic electrophile can be converted into a single, highly enantioenriched product. rsc.orgresearchgate.net The reaction typically employs manganese metal as the stoichiometric reductant and proceeds under mild conditions. rsc.orgresearchgate.net An alternative protocol utilizes a dual nickel/photoredox catalytic system, obviating the need for a metal reductant. rsc.orgnih.gov

The general mechanism involves the reduction of the Ni(II) precatalyst to a Ni(0) species, which then undergoes oxidative addition to the aryl iodide. Concurrently, the propargylic electrophile is activated. A subsequent reductive elimination from the nickel center forms the crucial carbon-carbon bond. rsc.org The choice of the chiral ligand is paramount for inducing high enantioselectivity.

Key findings from studies on analogous systems are presented in the table below.

| Propargylic Electrophile | Aryl Electrophile | Ni-Catalyst System | Reductant | Yield (%) | e.r. | Reference |

| 1-Phenylprop-2-yn-1-yl chloride | 4-Iodotoluene | NiBr₂·dme / (R,R)-L6 | Mn | 80 | 97.5:2.5 | lookchem.com |

| 1-(4-Fluorophenyl)prop-2-yn-1-yl chloride | 1-Iodo-4-methoxybenzene | NiBr₂·dme / (R,R)-L6 | Mn | 85 | 96:4 | lookchem.com |

| 1-(Thiophen-3-yl)prop-2-yn-1-yl chloride | 1-Iodo-4-vinylbenzene | NiBr₂·dme / (R,R)-L6 | Mn | 75 | 96:4 | lookchem.com |

| 1-Phenylprop-2-yn-1-yl chloride | 4-Iodonitrobenzene | NiBr₂·dme / (R,R)-L6 | Mn | 55 | 95:5 | lookchem.com |

Other Transition Metal-Catalyzed Transformations

Alkyne Activation and Cycloisomerization

Beyond copper and nickel, other transition metals, particularly π-acidic metals like gold(I), platinum(II), and rhodium(I), are highly effective catalysts for the activation of alkynes, leading to cycloisomerization reactions. lookchem.comnih.gov For substrates like 1-iodo-2-prop-2-ynoxybenzene, these catalysts activate the alkyne π-bond toward intramolecular nucleophilic attack by the tethered ether oxygen. lookchem.comnih.gov

This catalytic activation is distinct from the copper-catalyzed pathways and typically proceeds through the formation of an (alkenyl)metal intermediate. lookchem.com For example, a gold(I) catalyst can coordinate to the alkyne in 1-iodo-2-prop-2-ynoxybenzene, rendering it highly electrophilic. The subsequent intramolecular attack by the ether oxygen can lead to the formation of a vinyl-gold species, which can then be protonated to release the cyclized product and regenerate the catalyst. nih.gov This methodology is exceptionally mild and efficient for synthesizing oxygen-containing heterocycles. nih.govnih.gov

The regiochemical outcome (5-exo vs. 6-endo cyclization) in these transformations can be controlled by the choice of metal catalyst and ligands. While copper often shows a preference for the 6-endo pathway in certain systems, acs.org gold catalysts are renowned for their ability to promote 5-exo cyclizations in alkyne-diol systems to form furan (B31954) rings. nih.gov Rhodium(I) complexes have also been shown to catalyze the intramolecular cyclization of phenol-linked 1,6-enynes to produce vinylbenzofurans via a mechanism involving a rhodacyclopentene intermediate and β-oxygen elimination. lookchem.com

Hypervalent Iodine Reagent-Mediated Cyclizations

Oxidative Annulation Mechanisms

A unique and powerful transformation available to 1-iodo-2-prop-2-ynoxybenzene involves leveraging its own iodine atom to mediate a cyclization. By treating the iodoarene substrate with a strong oxidant, such as meta-chloroperoxybenzoic acid (mCPBA), a hypervalent iodine(III) species can be generated in situ. This transient, highly electrophilic iodine species then orchestrates an oxidative annulation reaction.

The proposed mechanism for such a transformation involves several key steps:

Oxidation : The aryl iodide is oxidized to a cationic iodine(III) species.

Alkyne Activation : The electrophilic iodine(III) center activates the tethered alkyne moiety.

Ipso-Cyclization : The activated alkyne undergoes an intramolecular attack on the carbon atom bearing the iodine (ipso-carbon), forming a spirocyclic intermediate.

Rearrangement/Trapping : The spirocycle can then undergo rearrangement or be trapped by a nucleophile, followed by reductive elimination of the iodine group (as iodobenzene (B50100) or a derivative), to yield the final annulated product.

This strategy has been successfully applied to the cyclization of various aryl alkynes to form spirocycles and other complex heterocyclic systems. The use of hypervalent iodine reagents is attractive due to their non-toxic character and diverse reactivity, providing a metal-free alternative for complex bond formations. acs.org For instance, the oxidative cyclization of o-hydroxystilbenes to 2-arylbenzofurans using (diacetoxyiodo)benzene (B116549) proceeds through a proposed iodonium (B1229267) intermediate, followed by intramolecular cyclization and elimination. This provides a strong precedent for the expected reactivity of an in situ generated hypervalent iodine species from 1-iodo-2-prop-2-ynoxybenzene.

Applications of Aryliodine(III) Diacetates and Related Species

The aryliodine(III) diacetate derived from 1-iodo-2-prop-2-ynoxybenzene, namely 1-(diacetoxyiodo)-2-(prop-2-yn-1-yloxy)benzene, serves as a highly reactive intermediate in a variety of catalytic transformations. While this hypervalent iodine species is typically generated in situ and not isolated, its formation is a key step in several synthetically valuable reactions, particularly in the construction of heterocyclic frameworks. The high reactivity of this intermediate is driven by the tendency of the hypervalent iodine to undergo reductive elimination, facilitating a range of oxidative cyclization and rearrangement reactions. beilstein-journals.orgresearchgate.netprinceton.edu

The primary application of the aryliodine(III) diacetate of 1-iodo-2-prop-2-ynoxybenzene and its analogs lies in intramolecular cyclization reactions. The oxidation of the parent o-iodophenyl propargyl ether to the iodine(III) state significantly enhances the electrophilicity of the iodine center and activates the molecule for subsequent transformations. These reactions are often carried out using a stoichiometric amount of a hypervalent iodine(III) reagent like phenyliodine(III) diacetate (PIDA) or, more efficiently, by using a catalytic amount of an iodoarene precursor in the presence of a terminal oxidant such as meta-chloroperoxybenzoic acid (m-CPBA). beilstein-journals.orgbeilstein-journals.org

One of the prominent applications is in the synthesis of chromenone derivatives. The in situ generated 1-(diacetoxyiodo)-2-(prop-2-yn-1-yloxy)benzene can undergo an intramolecular cyclization cascade. The reaction is believed to proceed through the activation of the alkyne by the electrophilic iodine(III) center. This is followed by an intramolecular attack of a nucleophile, which can be the oxygen of the ether linkage or an external nucleophile, leading to the formation of a six-membered ring.

For instance, in a typical reaction, 1-iodo-2-prop-2-ynoxybenzene can be treated with an oxidizing agent to form the transient diacetate species. This species can then undergo a cyclization process, which, depending on the reaction conditions and the presence of other functional groups, can lead to various substituted chromene derivatives. The reaction conditions, including the choice of solvent and oxidant, play a crucial role in determining the reaction pathway and the final product distribution.

Detailed research findings on related systems have shown that the electronic nature of the substituents on the aromatic ring and the alkyne terminus can significantly influence the course of the cyclization. nih.gov Electron-donating groups on the aromatic ring can enhance the rate of the initial oxidation to the iodine(III) species, while the nature of the alkyne substituent can dictate the regioselectivity of the cyclization.

The following table summarizes representative examples of hypervalent iodine(III)-mediated transformations of o-iodophenyl propargyl ether analogs, which are believed to proceed through aryliodine(III) diacetate intermediates.

| Substrate | Reagent/Catalyst | Product | Yield (%) | Reference |

| N-Allyl-N-(2-iodophenyl)tosylamide | PIDA (1.1 equiv) | 1-Tosyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole | 85 | beilstein-journals.org |

| 2-(But-3-enyl)quinazolin-4(3H)-one | PIFA (2.5 equiv) | 1-(Hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one | 75-83 | nih.gov |

| Propargylguanidine derivative | PIDA (2.0 equiv) | Kealiinine B derivative | 68 | nih.gov |

| 4-(p-Methoxyphenyl)-N-(prop-2-ynyl)aniline | PIDA (1.2 equiv), BF3·OEt2 (1.2 equiv) | 2-(4-Methoxyphenyl)-1H-indole | 72 | dovepress.com |

| 2-Iodo-N-(pent-4-en-1-yl)benzamide | m-CPBA (2.2 equiv), Iodotoluene (0.1 equiv) | 2-(Iodomethyl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9(4H)-one | 65 | beilstein-journals.org |

Furthermore, the applications of these aryliodine(III) species extend to more complex cascade reactions. For example, the oxidative cyclization can be coupled with a subsequent rearrangement or another bond-forming event to rapidly build molecular complexity from simple starting materials. These tandem processes are highly valuable in the synthesis of natural products and other biologically active molecules. researchgate.netnih.gov The ability to generate the reactive aryliodine(III) diacetate catalytically makes these transformations particularly attractive from a green chemistry perspective, as it minimizes the generation of stoichiometric iodine-containing byproducts. beilstein-journals.org

Metal Free and Electrophilic Activation Strategies for 1 Iodo 2 Prop 2 Ynoxybenzene

Halogen-Promoted Intramolecular Cycloadditions

The electrophilic cyclization of aryl propargyl ethers represents a powerful, metal-free method for the synthesis of chromene derivatives. Pioneering work in this area has demonstrated that electrophiles such as iodine (I₂) and iodine monochloride (ICl) can effectively trigger the intramolecular cyclization of these substrates to yield 3,4-disubstituted 2H-benzopyrans (also known as 2H-chromenes). nih.govorganic-chemistry.orgorganic-chemistry.org This methodology is characterized by its mild reaction conditions and tolerance of a wide array of functional groups on the aromatic ring, including methoxy, alcohol, aldehyde, and nitro groups. nih.govnih.gov

The reaction is believed to proceed through the initial activation of the alkyne by the electrophilic halogen species, forming a cyclic iodonium (B1229267) intermediate. This is followed by an intramolecular attack of the ether oxygen atom onto the activated alkyne, leading to the formation of the chromene ring system. In the case of 1-iodo-2-prop-2-ynoxybenzene, this approach would lead to the formation of a di-iodinated chromene derivative, a highly functionalized scaffold suitable for further synthetic transformations.

While specific studies on 1-iodo-2-prop-2-ynoxybenzene are not extensively detailed in seminal literature, the established protocols for related substituted propargylic aryl ethers provide a strong basis for predicting its reactivity. The reaction conditions have been optimized, with solvents like nitromethane (B149229) (CH₃NO₂) and dichloromethane (B109758) (CH₂Cl₂) proving effective, and bases such as sodium bicarbonate (NaHCO₃) sometimes being beneficial, although not always necessary. nih.gov Iodine monochloride has often been found to be a more potent electrophile than molecular iodine for certain substrates. organic-chemistry.org

| Entry | Electrophile | Solvent | Base | Time (h) | Yield (%) | Product |

| 1 | I₂ | CH₂Cl₂ | NaHCO₃ | 24 | 85 | 4,8-Diiodo-3-phenyl-2H-chromene |

| 2 | ICl | CH₃NO₂ | - | 1 | 92 | 4,8-Diiodo-3-phenyl-2H-chromene |

| 3 | I₂ | CH₂Cl₂ | NaHCO₃ | 36 | 78 | 4,8-Diiodo-3-butyl-2H-chromene |

| 4 | ICl | CH₃NO₂ | - | 1.5 | 88 | 4,8-Diiodo-3-butyl-2H-chromene |

This table presents hypothetical data for the cyclization of a 3-substituted analogue of 1-iodo-2-prop-2-ynoxybenzene based on reported yields for similar substrates in the literature.

Base-Mediated Annulation Reactions

Base-mediated annulation reactions offer another metal-free pathway for the cyclization of acetylenic compounds. These reactions typically involve the deprotonation of a sufficiently acidic proton, followed by an intramolecular nucleophilic attack. In the context of 1-iodo-2-prop-2-ynoxybenzene, a strong, non-nucleophilic base could potentially deprotonate the terminal alkyne, generating an acetylide. However, the subsequent intramolecular cyclization would require the displacement of the iodide from the benzene (B151609) ring, a process that is generally challenging without transition metal catalysis.

A more plausible base-mediated pathway could involve an initial isomerization of the propargyl ether to an allenyl ether, which could then undergo a base-catalyzed intramolecular cyclization. While base-mediated cyclizations of halohydrins to form cyclic ethers are well-established, youtube.comyoutube.com the direct application of such methods to 1-iodo-2-prop-2-ynoxybenzene has not been extensively reported in the literature. Research on analogous systems, such as the base-assisted chalcogenoaminative annulation of 2-alkynylanilines, demonstrates the potential of base mediation in promoting intramolecular cyclizations to form heterocycles. researchgate.net Further investigation is required to explore the feasibility of this strategy for the specific substrate .

Electrochemical Approaches to Heterocycle Formation

Electrochemical synthesis has emerged as a green and powerful tool in modern organic chemistry, often allowing for the generation of reactive intermediates under mild conditions without the need for chemical oxidants or reductants. organic-chemistry.org The electrochemical intramolecular cyclization of substrates containing both a nucleophile and an electrophile or a precursor to a reactive species is a promising strategy.

For 1-iodo-2-prop-2-ynoxybenzene, an electrochemical approach could potentially proceed via a few different mechanisms. Anodic oxidation could facilitate an intramolecular C-H amination in related systems, suggesting that an oxidative cyclization might be feasible. organic-chemistry.org Alternatively, cathodic reduction could be employed. The electrochemical reduction of the carbon-iodine bond could generate an aryl radical or an aryl anion, which could then undergo intramolecular cyclization onto the alkyne. The intramolecular electrochemical cyclization of bromo propargylic esters in the presence of a nickel catalyst has been reported, indicating the potential for such transformations. organic-chemistry.org However, to date, specific studies detailing the direct electrochemical cyclization of 1-iodo-2-prop-2-ynoxybenzene under metal-free conditions are not prevalent in the scientific literature. The development of such a method would represent a significant advancement in the sustainable synthesis of chromene-based heterocycles.

Advanced Synthetic Applications of 1 Iodo 2 Prop 2 Ynoxybenzene Derivatives

Synthesis of Complex Benzofused Heterocycles

The inherent structure of 1-iodo-2-prop-2-ynoxybenzene, an ortho-iodophenyl propargyl ether, makes it an ideal precursor for the synthesis of benzofused heterocycles, most notably substituted benzofurans and their partially saturated analogues, dihydrobenzofurans. chemrxiv.org The dual functionality allows for elegant, often tandem, reaction pathways to these important structural motifs which are prevalent in natural products and pharmaceuticals. mdpi.comresearchgate.net

The synthesis of substituted benzofurans from 1-iodo-2-prop-2-ynoxybenzene can be achieved through several elegant catalytic strategies. A prominent approach involves a palladium- and copper-catalyzed tandem Sonogashira coupling followed by an intramolecular cyclization. beilstein-journals.orgorganic-chemistry.org In this sequence, the aryl iodide is first coupled with a terminal alkyne. The resulting intermediate, now bearing two alkyne moieties, undergoes a 5-exo-dig cyclization to furnish the 2,3-disubstituted benzofuran (B130515) core. This one-pot procedure is highly efficient and allows for the introduction of a wide variety of substituents at the 2-position of the benzofuran ring. organic-chemistry.org

Another powerful method involves a palladium-catalyzed cascade reaction commencing with an intramolecular carbopalladation of the propargyl ether's alkyne, which generates a vinylpalladium intermediate. This species can then participate in a subsequent Suzuki cross-coupling reaction. This sequence leads to the formation of 3-methylene-2,3-dihydrobenzofuran (B12527950) derivatives, which can be subsequently isomerized to the corresponding aromatic 2,3-disubstituted benzofurans under thermal or acid/base-catalyzed conditions. researchgate.net

A distinct radical-based approach offers another route to these heterocycles. The propargyl ether can be isomerized to the corresponding allenyl ether. Subsequent single-electron transfer (SET) from a 2-azaallyl anion to this ortho-iodoaryl allenyl ether can initiate a radical cyclization cascade, ultimately yielding complex benzofurylethylamine derivatives. mdpi.comresearchgate.net

For the synthesis of 2,3-dihydrobenzofurans, reductive Heck reactions provide a reliable method. Following the oxidative addition of the palladium(0) catalyst to the C-I bond, the resulting arylpalladium species can add across an alkene. In a standard Heck reaction, this is followed by β-hydride elimination. However, in a reductive Heck reaction, the intermediate alkylpalladium(II) species is trapped by a hydride donor, leading to the formation of the saturated dihydrobenzofuran ring and generating a stereocenter. chim.it This strategy can be applied to derivatives of 1-iodo-2-prop-2-ynoxybenzene where the alkyne has been previously converted to an alkene.

Table 1: Representative Conditions for Benzofuran Synthesis from o-Iodoaryl Alkyne Precursors

| Entry | Precursor Type | Catalyst System | Key Transformation | Product Type | Yield (%) | Reference |

| 1 | o-Iodophenol / Terminal Alkyne | Fe(acac)₃ / 1,10-Phenanthroline | Tandem Sonogashira/Cyclization | 2-Arylbenzofuran | 75-91 | beilstein-journals.org |

| 2 | 1-(3-Arylprop-2-ynyloxy)-2-bromo Benzene (B151609) | Pd(OAc)₂ / PPh₃ / Fe(OTf)₃ | Domino Carbopalladation/Suzuki/Isomerization | 2,3-Disubstituted Benzofuran | 65-85 | researchgate.net |

| 3 | o-Iodoaryl Allenyl Ether | (Tmeda)Ni(cod) / LiN(SiMe₃)₂ | Radical Cyclization/Coupling | Benzofurylethylamine | 60-98 | researchgate.net |

| 4 | o-Iodoaryl Ethers | Pd(OAc)₂ / PPh₃ / HCOOH | Reductive Heck Cyclization | 2,3-Dihydrobenzofuran | 65-85 | chim.it |

The creation of complex spirocyclic systems containing both benzofuran and chromene motifs from a single precursor like 1-iodo-2-prop-2-ynoxybenzene represents a significant synthetic challenge that can be addressed through divergent, cascade methodologies. While a direct, one-step synthesis of a spiro[benzofuran-chromene] from this specific starting material is not extensively documented, established reactivity patterns allow for the rational design of such a transformation. researchgate.netacs.org

A plausible divergent strategy could be initiated by reacting 1-iodo-2-prop-2-ynoxybenzene with an ortho-hydroxybenzyl alcohol derivative under conditions that favor a [4+2] annulation. This could potentially form the chromene ring system. acs.org Subsequently, the remaining ortho-iodoaryl moiety could be engaged in an intramolecular cyclization to form the benzofuran ring, with the spiro-center being constructed in a controlled fashion.

Alternatively, a cascade reaction involving an initial coupling at the iodo-position could install a group that triggers the formation of the spiro-center. For instance, coupling with an appropriate partner could be followed by a domino reaction sequence involving the propargyl group to construct the spiro[benzofuran-3,2'-chromene] core. Such strategies often rely on precise control of reaction conditions to switch between different mechanistic pathways, leading to either fused or spirocyclic products from a common intermediate. thieme-connect.de The synthesis of spiro[benzofuran-2,2'-furan]-3-ones via electrosynthesis highlights the feasibility of forming spirobenzofuran (B1249414) scaffolds through novel activation methods. researchgate.net

Access to Polycyclic Aromatic and Heteroaromatic Systems

The term polycyclic aromatic hydrocarbon (PAH) strictly refers to molecules with multiple fused aromatic rings composed only of carbon and hydrogen. wikipedia.orgresearchgate.net The inclusion of heteroatoms, such as the oxygen in 1-iodo-2-prop-2-ynoxybenzene, leads to the formation of polycyclic heteroaromatic systems (PHS). beilstein-journals.org This substrate is an exceptional platform for constructing such complex fused architectures.

A highly effective method for building polyheterocyclic compounds is an iterative sequence of palladium-catalyzed Sonogashira coupling and iodocyclization. nih.gov Starting with 1-iodo-2-prop-2-ynoxybenzene, the iodo group is first subjected to a Sonogashira coupling with a terminal alkyne. The resulting product, a 1-(prop-2-yn-1-yloxy)-2-alkynylbenzene derivative, can then undergo an electrophilic iodocyclization (using I₂ or ICl) to form a 3-iodo-2-substituted benzofuran. This newly installed iodo-group serves as a handle for the next iteration of Sonogashira coupling and cyclization, allowing for the systematic construction of linked and fused polyheterocyclic frameworks. nih.gov

Tandem reactions that form multiple rings in a single operation offer a more atom- and step-economical approach. For example, a palladium-catalyzed domino intramolecular carbopalladation of a 1-(3-arylprop-2-ynyloxy)-2-bromo benzene derivative (closely related to the target iodo-compound) with an organoboron compound can yield a 3-methylene-2,3-dihydrobenzofuran derivative. This intermediate can then undergo an iron(III)-catalyzed isomerization and cyclodehydration to produce tetracyclic dibenzofuran (B1670420) systems, which are important polycyclic heteroaromatic cores. researchgate.net

Furthermore, intramolecular Heck reactions provide a powerful tool for annulation. wikipedia.orgorganicreactions.org After functionalizing the iodo-position of 1-iodo-2-prop-2-ynoxybenzene with a group containing an alkene via a Suzuki or Stille coupling, an intramolecular Heck reaction can be triggered. This would involve the oxidative addition of a palladium(0) catalyst into the aryl C-O bond or a newly formed C-X bond, followed by cyclization onto the tethered alkene to forge a new carbocyclic or heterocyclic ring fused to the initial benzofuran system.

Table 2: Strategies for Polycyclic Heteroaromatic Synthesis

| Strategy | Key Reactions | Intermediate | Final Product Type | Reference |

| Iterative Coupling/Cyclization | Sonogashira Coupling, Iodocyclization | 3-Iodobenzofuran derivative | Linked or Fused Polyheterocycles | nih.gov |

| Domino Carbopalladation/Cyclodehydration | Pd-cat. Carbopalladation/Suzuki, Fe-cat. Cyclodehydration | 3-Methylene-2,3-dihydrobenzofuran | Tetracyclic Dibenzofuran | researchgate.net |

| Annulation via Intramolecular Heck | Suzuki/Stille Coupling, Intramolecular Heck Reaction | Aryl-substituted benzofuran with alkene tether | Fused Polycyclic Heteroaromatics | wikipedia.orgorganicreactions.org |

Development of Chiral Scaffolds from Enantioselective Transformations

The creation of chiral molecules from achiral starting materials is a cornerstone of modern synthesis, particularly for pharmaceutical applications. dokumen.pub 1-Iodo-2-prop-2-ynoxybenzene and its derivatives are amenable to several enantioselective transformations for the development of valuable chiral scaffolds.

A key target is the asymmetric synthesis of 2,3-dihydrobenzofurans, which contain one or two stereocenters. nih.govnih.gov One of the most powerful methods for this is the asymmetric intramolecular Heck reaction. chim.it By employing a palladium catalyst with a chiral ligand (e.g., (R)-BINAP), the cyclization of a suitable derivative of 1-iodo-2-prop-2-ynoxybenzene can proceed with high enantioselectivity to establish a quaternary stereocenter. For example, a reductive Heck cyclization can generate 2,3-disubstituted dihydrobenzofurans with excellent diastereoselectivity and enantioselectivity. chim.it

Enantioselective cycloisomerization reactions catalyzed by transition metals like rhodium or gold also represent a potent strategy. researchgate.net The substrate 1-iodo-2-prop-2-ynoxybenzene can be converted into a 1,6-enyne through a Sonogashira coupling with a vinyl partner. The resulting enyne can then be subjected to an asymmetric cycloisomerization using a chiral catalyst to yield chiral dihydrobenzofuran derivatives.

Recently, palladium-catalyzed enantioselective cyclizations have been developed to construct molecules with axial chirality (atropisomers). For instance, the reaction between N-pyrrolyl-o-iodoaniline and an internal alkyne using a chiral palladium catalyst produces N-N axially chiral indoles. mdpi.com The similarity in the starting material architecture (o-iodoaryl group ortho to a nitrogen or oxygen atom linked to an unsaturated system) suggests that this type of enantioselective cyclization could be adapted for derivatives of 1-iodo-2-prop-2-ynoxybenzene to create novel atropisomeric benzofuran-based scaffolds.

Another emerging strategy is aggregation-induced asymmetric synthesis (AIAS). This method has been successfully applied to the synthesis of functionalized 2,3-dihydrobenzofurans by reacting salicyl N-phosphonyl imines with dialkyl bromomalonates. nih.gov The formation of chiral aggregates of the reagents in specific solvent systems directs the stereochemical outcome of the reaction. This principle could potentially be applied to reactions involving derivatives of 1-iodo-2-prop-2-ynoxybenzene, opening a new avenue for enantiocontrol. nih.govrsc.org

Mechanistic Investigations and Theoretical Studies of Reactions Involving 1 Iodo 2 Prop 2 Ynoxybenzene

Detailed Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for 1-iodo-2-prop-2-ynoxybenzene often involves a combination of experimental techniques, including the isolation and characterization of intermediates and kinetic studies. These investigations provide insights into the stepwise processes of bond formation and cleavage.

Characterization of Organometallic Intermediates

Palladium-catalyzed reactions of 1-iodo-2-prop-2-ynoxybenzene are proposed to proceed through various organopalladium intermediates. In cyclization reactions, a common pathway involves the oxidative addition of the aryl iodide to a palladium(0) complex, forming a Pd(II) species. This is often followed by intramolecular coordination of the alkyne and subsequent insertion into the aryl-palladium bond.

Significant progress has been made in the study of palladium-catalyzed oxidative cyclization processes which grant access to a variety of oxygen-containing heterocycles. nih.gov For instance, in related systems, palladacycle intermediates have been proposed and in some cases, characterized. nih.gov These cyclic palladium complexes are key to understanding the regioselectivity and stereoselectivity of the cyclization. The catalytic cycle for the synthesis of dihydrobenzofurans, for example, is thought to be initiated by the palladium-catalyzed C—H activation of a substrate to yield an intermediate, which is then oxidized by a hypervalent iodine reagent like (diacetoxyiodo)benzene (B116549) to give a Pd(IV) intermediate. nih.gov The final reductive elimination from this intermediate furnishes the cyclized product and regenerates the Pd(II) catalyst. nih.gov

Pathways for Alkyne Activation and Carbopalladation

The activation of the alkyne moiety in 1-iodo-2-prop-2-ynoxybenzene is a critical step in many of its transformations. In palladium-catalyzed reactions, after the initial oxidative addition of the C-I bond, the tethered alkyne can undergo carbopalladation. This process involves the intramolecular insertion of the alkyne into the aryl-palladium bond, leading to the formation of a vinylpalladium intermediate. This intermediate can then undergo further reactions, such as reductive elimination or protonolysis, to afford the final product.

Mechanistic studies on similar enyne systems suggest that a palladium(II) hydride-mediated pathway can be operative. ox.ac.uk Computational and experimental evidence from related intramolecular cycloadditions of alkenylidenecyclopropanes indicate that the reaction likely proceeds through the formation of a palladacyclobutane intermediate. nih.gov The evolution of this intermediate dictates the structure of the final product. nih.gov These studies provide a framework for understanding the potential pathways for alkyne activation in 1-iodo-2-prop-2-ynoxybenzene.

| Intermediate Type | Description | Subsequent Step | Supporting Evidence from Related Systems |

|---|---|---|---|

| Aryl-Pd(II) Complex | Formed from oxidative addition of the C-I bond to Pd(0). | Intramolecular alkyne coordination. | Common in cross-coupling reactions of aryl halides. nih.gov |

| Palladacycle | Formed after intramolecular coordination of the alkyne. | Carbopalladation. | Proposed in Pd-catalyzed C-H activation/cyclization. nih.gov |

| Vinylpalladium Intermediate | Generated via carbopalladation of the alkyne. | Reductive elimination or protonolysis. | Observed in mechanistic studies of enyne cycloisomerization. ox.ac.uk |

| Pd(IV) Intermediate | Can be formed by oxidation of the Pd(II) complex. | Reductive elimination. | Postulated in reactions using hypervalent iodine oxidants. nih.gov |

Role of Radical Intermediates in Hypervalent Iodine and Electrochemical Reactions

Beyond organometallic pathways, reactions involving 1-iodo-2-prop-2-ynoxybenzene can also proceed through radical intermediates, particularly in the context of hypervalent iodine chemistry and electrochemical reactions. Hypervalent iodine reagents can be formed from the iodo-group and subsequently participate in radical processes.

Electrochemical methods offer a green and sustainable approach to organic synthesis. chemrxiv.org In the electrochemical oxidation of iodide, evidence for the formation of the iodine radical (I•) has been presented. scielo.org.mxresearchgate.net This highly reactive species can initiate radical cascades. For instance, in iodine-mediated electrocatalysis, it is proposed that an N-iodinated species can form, followed by the generation of an amidyl radical intermediate which then participates in cyclization. chemrxiv.org Similar radical mechanisms can be envisioned for 1-iodo-2-prop-2-ynoxybenzene, where the propargyl group could be involved in or influence radical cyclization pathways. The recombination of propargyl radicals is a known pathway for the formation of aromatic structures. researchgate.net

Computational Chemistry and Molecular Modeling

To complement experimental findings, computational chemistry and molecular modeling have become indispensable tools for gaining a deeper understanding of reaction mechanisms at the molecular level.

Density Functional Theory (DFT) for Energetics and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules and transition states. For reactions of 1-iodo-2-prop-2-ynoxybenzene, DFT calculations can be employed to map out the potential energy surface of a proposed reaction mechanism. This allows for the determination of the relative energies of reactants, intermediates, transition states, and products.

By calculating the activation barriers for different possible pathways, the most likely reaction mechanism can be identified. For example, DFT studies on the rearrangement of 2-benzyloxypyridine derivatives have shown that the rearrangement step is rate-determining and that electronic effects of substituents influence the activation energy. researchgate.net Similar calculations for 1-iodo-2-prop-2-ynoxybenzene could elucidate the energetics of carbopalladation versus other potential pathways and explain observed regioselectivities. DFT calculations have also been used to study the mechanism of oxidation of 1,2-diphenylhydrazine (B7769752) by iodine, helping to distinguish between different proposed mechanisms. scispace.com

| Computational Target | Information Obtained | Significance |

|---|---|---|

| Geometry Optimization | Provides the minimum energy structures of reactants, intermediates, and products. | Essential for understanding the stereochemistry of the reaction. |

| Transition State Search | Identifies the structure and energy of the highest point along the reaction coordinate. | Allows for the calculation of activation energies and reaction rates. |

| Vibrational Frequency Analysis | Confirms that optimized structures are true minima or transition states. | Provides zero-point vibrational energies for more accurate energy calculations. |

| Reaction Pathway Mapping | Connects reactants, intermediates, and products through transition states. | Provides a complete energetic profile of the reaction mechanism. |

Advanced Analytical and Spectroscopic Characterization of 1 Iodo 2 Prop 2 Ynoxybenzene and Its Transformation Products

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-resolution mass spectrometry is an indispensable tool for the unambiguous identification of 1-iodo-2-prop-2-ynoxybenzene. By providing the exact mass of the molecular ion, HRMS allows for the determination of the elemental composition with high confidence, distinguishing it from other compounds with the same nominal mass.

The expected exact mass for the molecular ion of 1-iodo-2-prop-2-ynoxybenzene ([M]⁺) can be calculated based on its chemical formula, C₉H₇IO. This calculated value serves as a benchmark for experimental measurements. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural information. The fragmentation pattern reveals characteristic losses of functional groups, such as the propargyl group or the iodine atom, which helps to piece together the molecule's connectivity.

Table 1: Theoretical and Observed HRMS Data for 1-Iodo-2-prop-2-ynoxybenzene

| Ion | Formula | Calculated m/z | Observed m/z | Difference (ppm) |

| [M]⁺ | C₉H₇IO | 257.9593 | Data not available | Data not available |

| [M-C₃H₃]⁺ | C₆H₄IO | 218.9307 | Data not available | Data not available |

| [M-I]⁺ | C₉H₇O | 131.0497 | Data not available | Data not available |

Note: Experimentally observed m/z values and ppm differences are dependent on the specific instrumentation and experimental conditions and are not publicly available in the searched literature.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the detailed structural elucidation of 1-iodo-2-prop-2-ynoxybenzene in solution. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the aromatic protons exhibit distinct chemical shifts and coupling patterns that are characteristic of a 1,2-disubstituted benzene (B151609) ring. The acetylenic proton and the methylene (B1212753) protons of the propargyl group also show unique resonances. The integration of these signals corresponds to the number of protons in each environment.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the aromatic carbons, the acetylenic carbons, and the methylene carbon provide further confirmation of the compound's structure.

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms. COSY experiments reveal proton-proton couplings, helping to assign adjacent protons in the aromatic ring and the propargyl group. HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for 1-Iodo-2-prop-2-ynoxybenzene

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | Data not available | Data not available |

| Acetylenic CH | Data not available | Data not available |

| Methylene CH₂ | Data not available | Data not available |

| Aromatic C-I | - | Data not available |

| Aromatic C-O | - | Data not available |

| Acetylenic C | - | Data not available |

Note: Specific chemical shift values can vary depending on the solvent and are not consistently reported in the publicly available literature.

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR and mass spectrometry provide valuable structural information, X-ray crystallography offers the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique is contingent upon the ability to grow a single crystal of sufficient quality.

For 1-iodo-2-prop-2-ynoxybenzene, a successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles. This data would confirm the planar nature of the benzene ring, the geometry of the propargyloxy substituent, and the orientation of the iodine atom relative to the rest of the molecule. Furthermore, the crystal packing arrangement, which describes how individual molecules are arranged in the crystal lattice, can be elucidated, revealing any intermolecular interactions such as halogen bonding or π-stacking.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in 1-iodo-2-prop-2-ynoxybenzene and for monitoring its chemical transformations.

The IR spectrum of 1-iodo-2-prop-2-ynoxybenzene is expected to show characteristic absorption bands. A sharp peak around 3300 cm⁻¹ is indicative of the terminal alkyne C-H stretch. The C≡C triple bond stretch typically appears as a weaker absorption in the region of 2100-2200 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring give rise to bands in the 1400-1600 cm⁻¹ region. The C-O ether linkage will also have a characteristic stretching vibration.

Raman spectroscopy provides complementary information. The C≡C triple bond, often weak in the IR spectrum, tends to give a strong signal in the Raman spectrum, making it a useful diagnostic peak.

These spectroscopic techniques are also invaluable for reaction monitoring. For instance, in reactions involving the terminal alkyne, the disappearance of the characteristic C-H and C≡C stretching vibrations can be used to track the progress of the reaction.

Table 3: Expected Vibrational Frequencies for 1-Iodo-2-prop-2-ynoxybenzene

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Acetylenic C-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | >3000 |

| C≡C | Stretch | ~2100-2200 |

| Aromatic C=C | Stretch | ~1400-1600 |

| C-O | Stretch | Data not available |

Note: Specific peak positions can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic methods are essential for assessing the purity of 1-iodo-2-prop-2-ynoxybenzene and for separating it from starting materials, byproducts, and potential isomers.

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a suitable technique for analyzing volatile and thermally stable compounds like 1-iodo-2-prop-2-ynoxybenzene. The retention time in the GC column provides a measure of the compound's identity, while the mass spectrometer provides structural confirmation. The peak area in the chromatogram is proportional to the amount of the compound, allowing for quantitative purity assessment.

High-performance liquid chromatography (HPLC) is another powerful separation technique, particularly for less volatile compounds or for preparative-scale separations. Different stationary and mobile phases can be employed to optimize the separation of 1-iodo-2-prop-2-ynoxybenzene from its isomers, such as 1-iodo-3-prop-2-ynoxybenzene and 1-iodo-4-prop-2-ynoxybenzene. The choice of the chromatographic method depends on the specific analytical problem, whether it is a routine purity check or the isolation of a specific isomer.

Q & A

Q. What role does 1-iodo-2-prop-2-ynoxybenzene play in materials science?

- Approach : Incorporate into conjugated polymers via Heck coupling. Characterize optoelectronic properties (UV-Vis, fluorescence) and compare conductivity with Vernier probes (see ionic/covalent compound analysis frameworks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.